N-benzyl-2-(4-methoxyphenyl)acetamide

Description

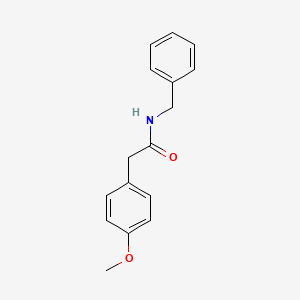

N-Benzyl-2-(4-methoxyphenyl)acetamide is a secondary amide featuring a benzyl group attached to the nitrogen atom and a 4-methoxyphenyl moiety at the acetamide’s α-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. Its structure allows for diverse substitutions, enabling fine-tuning of physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-benzyl-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)11-16(18)17-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODURBKQPXZTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325550 | |

| Record name | N-benzyl-2-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52532-96-4 | |

| Record name | N-benzyl-2-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-(4-methoxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzylamine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H17NO2

Molecular Weight : 255.31 g/mol

IUPAC Name : N-benzyl-2-(4-methoxyphenyl)acetamide

The compound features a benzyl group, a methoxyphenyl group, and an acetamide backbone. This unique structure contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

This compound is primarily studied for its therapeutic potential . Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been shown to inhibit certain inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Cancer Treatment : There is ongoing research into its ability to inhibit cancer cell proliferation, particularly through enzyme inhibition mechanisms.

The biological activities of this compound include:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity .

- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways associated with pain perception and mood regulation .

Industrial Applications

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its role extends to:

- Production of Fine Chemicals : The compound is utilized in the synthesis of pharmaceuticals and other fine chemicals, enhancing the efficiency of chemical processes in industrial settings.

Data Table: Summary of Applications

| Application Area | Specific Uses/Effects |

|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, cancer treatment |

| Biological Activity | Enzyme inhibition, receptor binding |

| Industrial Applications | Intermediate for pharmaceuticals and fine chemicals |

Case Study 1: Antimicrobial Properties

A study conducted on this compound demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects of this compound revealed that it inhibits the production of pro-inflammatory cytokines in vitro. This finding highlights its potential application in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations :

- Indole-based analogs (e.g., 8b, 8c) show moderate yields (53–63%), with substituents on the indole ring influencing crystallization (mp 177–209°C) .

- Tetrahydroisoquinoline (TIQ) derivatives exhibit variable yields (7–82%), with bulkier substituents (e.g., isopropyl, naphthyl) often correlating with lower yields due to steric hindrance .

- Sulfur-containing analogs (e.g., bromophenylthio) highlight the role of phase-transfer catalysts in alkylation reactions .

Physicochemical Properties

Infrared (IR) spectroscopy and melting points provide insights into hydrogen bonding and crystallinity:

Biological Activity

N-benzyl-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a benzyl group, a methoxyphenyl group, and an acetamide backbone. This structural complexity may contribute to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. In vitro assays have shown that certain derivatives exhibit significant inhibitory effects, with IC50 values indicating potent activity against this enzyme .

- Anticancer Properties : Studies have demonstrated that derivatives of this compound display cytotoxic effects on various cancer cell lines. For instance, one derivative exhibited IC50 values of 294 nM against HCT116 colon cancer cells and 362 nM against HL60 leukemia cells . The mechanism involves downregulation of key kinases and induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .

- Anti-inflammatory Effects : Some studies suggest that related compounds may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .

Structure-Activity Relationships (SAR)

The potency of this compound and its derivatives can vary significantly based on structural modifications. Key findings include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) at specific positions enhances enzyme inhibition compared to their halogenated counterparts . For example, compounds with para-substituted methoxy groups generally showed improved potency compared to those with methyl or halogen substitutions.

- Steric Factors : The size and electronic nature of substituents at the R1 and R2 positions significantly influence biological activity. Larger substituents at the para position tend to reduce inhibitory potency due to steric hindrance .

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study highlighted the cytotoxic effects of a derivative against colon cancer cell lines, demonstrating significant apoptosis induction through specific kinase pathway modulation .

- Enzyme Inhibition : Research focused on synthesizing various analogs to evaluate their inhibitory effects on α-glucosidase. Results indicated that certain modifications led to enhanced inhibition compared to known standards, with IC50 values as low as 26 µM for the most potent derivatives .

- Antimicrobial Properties : Preliminary investigations have suggested potential antimicrobial activities for related compounds, warranting further exploration through clinical studies.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.